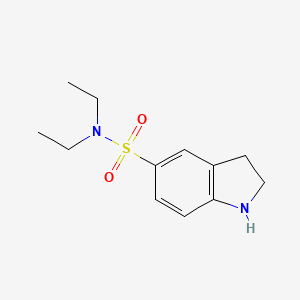

N,N-diethylindoline-5-sulfonamide

Übersicht

Beschreibung

N,N-diethylindoline-5-sulfonamide: is a chemical compound with the molecular formula C12H18N2O2S and a molecular weight of 254.35 g/mol . This compound is part of the sulfonamide family, which is known for its diverse applications in medicinal chemistry, particularly for its antibacterial properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with ketones under acidic conditions to form indoles.

Transition Metal-Catalyzed Cyclization: This method uses alkynes and nitrogen sources as substrates in cyclization reactions catalyzed by metals.

Industrial Production Methods: The industrial production of N,N-diethylindoline-5-sulfonamide typically involves the condensation of sulfonyl chlorides with amines. This method is preferred due to its efficiency and the availability of starting materials .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: N,N-diethylindoline-5-sulfonamide can undergo oxidation reactions to form sulfonic acids.

Reduction: This compound can be reduced to form corresponding amines.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like amines and alcohols are used under basic conditions.

Major Products Formed:

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted sulfonamides.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

N,N-diethylindoline-5-sulfonamide has been studied for its potential as an antimicrobial agent. Research indicates that compounds with sulfonamide moieties exhibit inhibitory effects on various bacterial enzymes, particularly those involved in bacterial cell wall synthesis. This mechanism suggests that this compound could serve as a lead compound for developing new antibiotics targeting specific bacterial pathways, such as the DapE enzyme involved in peptidoglycan biosynthesis .

Carbonic Anhydrase Inhibition

The compound has shown promise as an inhibitor of carbonic anhydrases, enzymes that play crucial roles in physiological processes such as respiration and acid-base balance. Studies have indicated that modifications in the structure of this compound can significantly influence its binding affinity and selectivity towards different isoforms of carbonic anhydrases . This property positions it as a potential therapeutic agent for conditions like glaucoma and other diseases where carbonic anhydrase activity is implicated.

Development of DapE Inhibitors

A series of studies focused on the development of indoline sulfonamides as inhibitors of the DapE enzyme have highlighted the efficacy of this compound derivatives. In particular, analogs were synthesized and tested for their inhibitory potency using a ninhydrin-based assay, revealing varying degrees of inhibition which suggest that structural modifications can enhance activity . For instance, specific substitutions on the sulfonamide nitrogen improved binding and selectivity.

Structure-Activity Relationship Studies

Research has delved into the structure-activity relationships (SAR) of this compound derivatives, revealing that altering substituents on the indole ring can lead to significant changes in biological activity. For example, variations in the N-substituent groups resulted in different inhibitory potencies against DapE, indicating that careful design can yield more effective antibacterial agents .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Antimicrobial Activity | Potential to inhibit bacterial enzymes involved in cell wall synthesis |

| Carbonic Anhydrase Inhibition | Inhibition of various isoforms with implications for treating diseases like glaucoma |

| Drug Development | Used as a scaffold for synthesizing new therapeutic agents targeting specific biological pathways |

Wirkmechanismus

N,N-diethylindoline-5-sulfonamide exerts its effects by inhibiting the synthesis of folic acid in bacteria, which is essential for their growth and replication . This inhibition occurs through the competitive binding to the enzyme dihydropteroate synthase, preventing the incorporation of para-aminobenzoic acid into the folic acid pathway .

Vergleich Mit ähnlichen Verbindungen

- N,N-dimethylindoline-5-sulfonamide

- N,N-diethylbenzene-1-sulfonamide

- N,N-diethyl-4-methylbenzenesulfonamide

Uniqueness: N,N-diethylindoline-5-sulfonamide is unique due to its indoline core structure, which imparts specific biological activities not found in other sulfonamides .

Biologische Aktivität

N,N-Diethylindoline-5-sulfonamide is a compound that has garnered interest for its biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Overview of Indoline-5-Sulfonamides

Indoline-5-sulfonamides are a class of compounds known for their diverse biological activities. They have been studied primarily for their potential as carbonic anhydrase inhibitors, which are important in the treatment of various cancers and other diseases. The sulfonamide group is crucial for their biological activity due to its ability to interact with metal ions in enzyme active sites.

Antiproliferative Activity

Recent studies have demonstrated that this compound exhibits moderate antiproliferative effects against various cancer cell lines. The following table summarizes key findings related to its antiproliferative activity:

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| 4f | MCF7 | 12.9 | Most potent under hypoxia |

| 4e | K562/4 | >20 | Reversed chemoresistance to doxorubicin |

| 16a | MG-63 | <10 | Inhibits migration and acidification |

| 16b | HT-29 | <15 | High expression of CA IX |

In a study assessing the effects of indoline-5-sulfonamides on MCF7 breast cancer cells, compound 4f was found to be particularly effective under hypoxic conditions, which are often associated with tumor resistance to therapies . Additionally, compounds like 16a and 16b showed significant inhibition of cell viability in osteosarcoma and colorectal cancer cell lines, indicating their potential utility in cancer treatment .

The mechanism by which this compound exerts its biological effects is largely attributed to its role as an inhibitor of carbonic anhydrases (CAs). These enzymes are involved in maintaining pH balance and are often overexpressed in tumors. The sulfonamide moiety acts as a zinc-binding group (ZBG), facilitating the inhibition of tumor-associated isoforms such as CA IX and CA XII.

Case Studies

- Inhibition of Tumor Growth : In a study involving hypoxic conditions, this compound demonstrated a significant reduction in tumor growth in xenograft models, highlighting its potential as an anticancer agent .

- Antimicrobial Activity : Another area of interest is the compound's antibacterial properties. Research has shown that derivatives of indoline-5-sulfonamides can inhibit the bacterial enzyme DapE, which is essential for bacterial cell wall synthesis. This suggests potential applications in developing new antibiotics .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be influenced by structural modifications. The following points summarize key observations from SAR studies:

- Substituents on the indoline ring can significantly affect potency; for example, halogen substitutions have been shown to enhance activity against specific targets.

- Variations in the sulfonamide group also play a critical role; compounds with larger or more hydrophobic substituents generally exhibit improved inhibitory activity against CAs .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N,N-diethylindoline-5-sulfonamide, and how do reaction conditions influence yield and purity?

- Answer: The compound is typically synthesized via sulfonylation of the indoline scaffold using sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine). Key variables include solvent polarity (e.g., dichloromethane vs. THF), temperature (0–25°C), and stoichiometric ratios. For example, polar aprotic solvents like DMF may enhance reactivity but risk side reactions (e.g., sulfonamide hydrolysis). Yield optimization requires monitoring via TLC or HPLC to isolate intermediates .

Q. What analytical techniques are recommended for characterizing This compound and verifying its structural integrity?

- Answer: Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the indoline and sulfonamide groups.

- High-resolution mass spectrometry (HRMS) to validate molecular weight (e.g., [M+H]⁺ peak).

- FT-IR to identify sulfonamide S=O stretching bands (~1350–1150 cm⁻¹).

- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities .

Q. How can researchers mitigate solubility challenges for This compound in biological assays?

- Answer: Solubility varies with solvent polarity. For in vitro studies:

- Use DMSO (≤1% v/v) for stock solutions.

- Adjust pH with buffers (e.g., PBS) to exploit ionization states.

- Consider co-solvents like ethanol or cyclodextrins for hydrophobic interactions .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for This compound derivatives in anticancer research?

- Answer: SAR studies focus on:

- Substituent variation : Modifying the indoline’s ethyl groups or sulfonamide’s para-position to alter steric/electronic effects.

- Biological assays : Measure IC₅₀ values against cancer cell lines (e.g., MCF-7, HeLa) and compare with computational docking (e.g., AutoDock Vina) to predict binding affinities for targets like tubulin or kinases .

Q. How should conflicting data on the compound’s antimicrobial efficacy be resolved?

- Answer: Contradictions may arise from:

- Strain variability : Test across multiple microbial strains (e.g., Gram-positive vs. Gram-negative bacteria).

- Assay conditions : Standardize inoculum size, incubation time, and solvent controls.

- Mechanistic studies : Use fluorescence microscopy or flow cytometry to confirm membrane disruption vs. metabolic inhibition .

Q. What methodologies are recommended for assessing This compound’s physicochemical stability under varying storage conditions?

- Answer: Conduct accelerated stability studies:

- Thermal stress : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC.

- Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and track absorbance shifts.

- pH-dependent hydrolysis : Incubate in buffers (pH 1–9) and quantify decomposition products .

Q. Experimental Design & Data Analysis

Q. How can solvent selection impact the ultrasound-assisted synthesis of This compound derivatives?

- Answer: Solvent polarity and cavitation efficiency critically influence reaction kinetics. For example:

- Polar solvents (MeOH, EtOH) : Enhance nucleophilicity but may reduce ultrasound cavitation efficiency.

- Non-polar solvents (THF, DCM) : Improve cavitation but slow sulfonylation. Optimal yields (~70–76%) are achieved in THF or n-propanol under 40 kHz ultrasound .

Q. What statistical approaches are suitable for analyzing dose-response data in toxicity studies of This compound?

- Answer: Use nonlinear regression models (e.g., log-logistic or Hill equation) to calculate EC₅₀/LC₅₀ values. Validate with ANOVA for inter-group variability and post-hoc tests (e.g., Tukey’s HSD) for significance thresholds (p < 0.05) .

Eigenschaften

IUPAC Name |

N,N-diethyl-2,3-dihydro-1H-indole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2S/c1-3-14(4-2)17(15,16)11-5-6-12-10(9-11)7-8-13-12/h5-6,9,13H,3-4,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDAUEKPMNUEUGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)NCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427711 | |

| Record name | N,N-diethylindoline-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91908-29-1 | |

| Record name | N,N-diethylindoline-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-diethyl-2,3-dihydro-1H-indole-5-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.